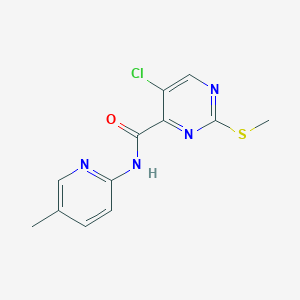

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

Description

This compound features a pyrimidine core substituted with a chlorine atom at position 5, a methylsulfanyl (SMe) group at position 2, and a carboxamide group at position 4. The carboxamide nitrogen is linked to a 5-methylpyridin-2-yl moiety. The methylsulfanyl group enhances lipophilicity, while the pyridinyl substituent may facilitate hydrogen bonding or π-π interactions in biological targets .

Properties

IUPAC Name |

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4OS/c1-7-3-4-9(14-5-7)16-11(18)10-8(13)6-15-12(17-10)19-2/h3-6H,1-2H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUSHOUYFSQITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Its unique structure features a pyrimidine ring substituted with a chlorine atom, a methylsulfanyl group, and a carboxamide group, contributing to its potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide is , with a molecular weight of approximately 294.76 g/mol. The structure can be summarized as follows:

While specific literature on the mechanism of action for this compound is limited, it is hypothesized that it may function as an inhibitor or modulator of various enzymes or receptors. Pyrimidine derivatives are known for their interactions with kinases and other enzymes involved in cellular signaling pathways. The presence of the chlorine atom and the methylsulfanyl group may enhance its reactivity and selectivity towards biological targets .

Potential Biological Activities

Research indicates that 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide could be involved in several biological activities:

- Neurokinin Receptor Modulation : The compound may interact with neurokinin receptors, which are implicated in pain management and inflammation.

- Antimicrobial Activity : Similar pyrimidine derivatives have shown potential antimicrobial properties, suggesting further investigation into this area could be beneficial.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural similarities can influence biological activity. Below is a table summarizing several related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide | Pyrimidine ring, chlorine atom | Intermediate in neurokinin antagonists |

| 6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione | Methylthio group | Exhibits antitrypanosomal activity |

| 4-(4-Chlorophenyl)-6-methylpyrimidine | Chlorophenyl substitution | Potential herbicide applications |

The distinct structural features of 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide may enhance its stability and interactions with biological targets compared to these related compounds .

Case Studies and Research Findings

- Antimalarial Activity : A study on trisubstituted pyrimidines demonstrated promising results against Plasmodium falciparum, showing significant reductions in parasitemia in mouse models. While not directly tested on our compound, the findings suggest that similar pyrimidines can exhibit potent biological effects .

- Kinase Inhibition : Other research has indicated that pyrimidine derivatives can act as kinase inhibitors, which play crucial roles in various signaling pathways. The potential for 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide to act similarly warrants further investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s pyrimidine core distinguishes it from pyrazole-based analogs (e.g., compounds 3a–3p in ), which exhibit different electronic properties and binding affinities due to their five-membered heterocyclic structure. Pyrimidines generally offer greater planarity and hydrogen-bonding capacity, critical for targeting enzymes like kinases .

Table 1: Structural Comparison of Pyrimidine-Based Analogs

Electronic and Physicochemical Properties

- Methylsulfanyl vs.

- Sulfonyl vs. Sulfanyl : The propylsulfonyl group in ’s compound introduces polarity, improving solubility but possibly reducing cellular uptake compared to the target’s methylsulfanyl .

- Aromatic Substituents : The 5-methylpyridin-2-yl group in the target may engage in π-π stacking or coordinate metal ions, unlike the methoxyphenyl () or sulfamoylphenyl () groups, which prioritize solubility or steric effects .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

- Step 1 : Chlorination at the 5-position using POCl₃ or PCl₅ under reflux conditions (80–100°C) in anhydrous DMF or toluene .

- Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution with sodium thiomethoxide (NaSMe) in THF at 0–25°C .

- Step 3 : Coupling the 5-methylpyridin-2-amine moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane or DMF .

Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1.2–1.5 equivalents of nucleophiles), and reaction time (monitored by TLC or HPLC) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., carbonyl resonance at ~165–170 ppm) .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~335.8 g/mol for C₁₃H₁₂ClN₄OS₂) .

- HPLC : Quantifies purity (>95% achieved via reverse-phase C18 columns with acetonitrile/water gradients) .

- X-ray Crystallography : Resolves ambiguous stereochemistry or packing motifs in solid-state studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays (e.g., enzymatic inhibition or cell viability) with standardized protocols to account for variability in potency .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., methionine aminopeptidase-1) .

- Solubility Correction : Address discrepancies by measuring solubility in assay buffers (DMSO stock dilution vs. direct solubilization) and adjusting vehicle controls .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing methylsulfanyl with ethylsulfonyl) to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina, Schrödinger) to identify critical interactions (e.g., hydrogen bonds with pyridin-2-yl nitrogen) .

- Metabolic Stability Assays : Compare half-life in liver microsomes to correlate structural features (e.g., methyl groups) with metabolic resistance .

Q. How can reaction mechanisms for sulfanyl group displacement be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to distinguish SN1 vs. SN2 pathways .

- Isotopic Labeling : Use ³⁵S-labeled methylsulfanyl groups to track displacement products via scintillation counting .

- Computational Modeling : Apply DFT calculations (Gaussian 09) to simulate transition states and activation energies for substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.